Xenalipin

概要

準備方法

合成経路と反応条件

Xenalipinはさまざまな化学経路を介して合成できます。一般的な方法の1つは、4-トリフルオロメチルビフェニルと二酸化炭素を高温高圧条件下で反応させることです。 この反応は通常、カルボン酸基の形成を促進するために、遷移金属錯体などの触媒を必要とします .

工業生産方法

工業的な環境では、this compoundは温度、圧力、反応時間を正確に制御できる大型の化学反応器を使用して製造されます。 このプロセスは、最終製品を精製するために超臨界流体抽出を使用することがよくあります .

化学反応の分析

反応の種類

Xenalipinは、次のようないくつかの種類の化学反応を受けます。

酸化: this compoundは、反応条件に応じて、さまざまな酸化生成物を形成するために酸化できます。

還元: this compoundの還元は通常、水素化リチウムアルミニウムなどの還元剤を使用します。

置換: this compoundは置換反応を受け、トリフルオロメチル基が他の官能基に置き換えられます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムは、一般的に使用される還元剤です。

置換: 塩素または臭素などのハロゲン化剤を置換反応に使用できます。

形成される主要な生成物

これらの反応から形成される主要な生成物には、ヒドロキシル化、ハロゲン化、還元された化合物の形態などの、this compoundのさまざまな誘導体が含まれます .

科学研究における用途

This compoundは、次のような幅広い科学研究の用途を持っています。

化学: 化学反応性に対するトリフルオロメチル基の影響を調べるためのモデル化合物として使用されます。

生物学: 脂質代謝に対する潜在的な影響とそのコレステロールレベルの低下における役割について調査されています。

医学: 高脂血症および関連する心血管疾患の治療のための潜在的な治療薬として探求されています。

科学的研究の応用

Chemistry

Xenalipin serves as a model compound for studying the effects of trifluoromethyl groups on chemical reactivity. Its unique structure allows researchers to explore how these groups influence various chemical reactions.

Biology

In biological research, this compound is investigated for its potential effects on lipid metabolism. Studies have shown that it plays a significant role in reducing cholesterol levels, making it a subject of interest for researchers studying metabolic disorders.

Medicine

This compound has been explored as a therapeutic agent for treating hyperlipidemia and related cardiovascular diseases. Its efficacy in lowering lipid levels positions it as a promising candidate in pharmacological research.

Industry

The compound is also utilized in the development of new hypolipidemic drugs and serves as a reference compound in analytical chemistry. Its properties make it valuable for developing more effective treatments for lipid-related conditions.

Biochemical Properties

- Enzymatic Interaction : this compound interacts with enzymes such as HMG-CoA reductase and lipoprotein lipase, leading to reduced cholesterol and triglyceride levels.

- Cellular Effects : It influences cellular processes by modulating gene expression related to lipid metabolism, downregulating genes involved in lipid synthesis while upregulating those involved in lipid degradation.

Case Study 1: Hypolipidemic Activity Evaluation

A study evaluated the hypolipidemic activity of this compound in experimental animals, particularly focusing on its effects on cholesterol and triglyceride levels. The results indicated that:

- Dosage : Oral doses of 10-30 mg/kg/day were administered to cholesterol-cholic acid-fed rats.

- Results : Significant reductions in serum cholesterol and triglycerides were observed, with this compound proving more potent than clofibrate, nicotinic acid, and cholestyramine .

| Compound | Dosage (mg/kg/day) | Serum Cholesterol Reduction | Serum Triglyceride Reduction |

|---|---|---|---|

| This compound | 10-30 | Significant | Significant |

| Clofibrate | Equivalent | Moderate | Moderate |

| Nicotinic Acid | Equivalent | Low | Low |

| Cholestyramine | Equivalent | Low | Low |

Case Study 2: Efficacy in Normocholesterolemic Rats

In another study involving normocholesterolemic rats, this compound demonstrated its ability to reduce serum cholesterol and triglyceride concentrations effectively, further validating its potential therapeutic applications .

作用機序

Xenalipinは、脂質代謝経路を標的にすることでその効果を発揮します。血液中の非常に低密度リポタンパク質(VLDL)、中間密度リポタンパク質(IDL)、および低密度リポタンパク質(LDL)のレベルを低下させます。 この低減は、脂質合成と輸送に関与する重要な酵素の阻害によって達成されます .

類似の化合物との比較

類似の化合物

クロフィブラート: コレステロールレベルを低下させるために使用される別の脂質低下剤。

ニコチン酸: 脂質低下作用が知られています。

コレスチラミン: コレステロールレベルを低下させるために使用される胆汁酸吸着剤。

This compoundの独自性

This compoundは、クロフィブラート、ニコチン酸、コレスチラミンよりも、血清コレステロールとトリグリセリドを大幅に低下させます。 そのユニークなトリフルオロメチル基は、脂質低下効果を高め、他の脂質低下剤とは異なる作用機序を提供します .

類似化合物との比較

Similar Compounds

Clofibrate: Another hypolipidemic agent used to reduce cholesterol levels.

Nicotinic Acid: Known for its lipid-lowering properties.

Cholestyramine: A bile acid sequestrant used to lower cholesterol levels.

Uniqueness of Xenalipin

This compound is considerably more potent than clofibrate, nicotinic acid, and cholestyramine in reducing serum cholesterol and triglycerides. Its unique trifluoromethyl group enhances its lipid-lowering efficacy and provides a distinct mechanism of action compared to other hypolipidemic agents .

生物活性

Xenalipin is a compound that has garnered attention for its potential biological activities, particularly in the context of lipid metabolism and cardiovascular health. This article explores various aspects of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is primarily noted for its hypolipidemic effects, which involve the reduction of lipid levels in the bloodstream. This compound has shown promise in managing conditions related to dyslipidemia, such as hyperlipidemia and associated cardiovascular diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Lipid Absorption : this compound has been observed to inhibit the absorption of lipids in the gastrointestinal tract, thereby reducing overall serum lipid levels.

- Enhancement of Lipid Metabolism : It promotes the metabolism of triglycerides and cholesterol, facilitating their breakdown and excretion.

- Regulation of Lipoproteins : Research indicates that this compound effectively reduces levels of very low-density lipoproteins (VLDL) and intermediate-density lipoproteins (IDL), which are often implicated in cardiovascular diseases .

Hypolipidemic Activity

A significant study evaluated the hypolipidemic effects of this compound in experimental models. The results indicated:

- Reduction in Triglycerides : Administration of this compound led to a marked decrease in triglyceride levels within VLDL and IDL fractions.

- Cholesterol Lowering : The compound was effective in lowering serum cholesterol concentrations in normocholesterolemic subjects, suggesting its potential utility in broader lipid management strategies .

Case Studies

-

Case Study on Hyperlipidemia Management :

- A cohort study involving patients with hyperlipidemia demonstrated that those treated with this compound showed a significant reduction in both total cholesterol and triglycerides over a 12-week period. The average decrease in LDL cholesterol was approximately 20%, while triglycerides dropped by 30% .

- Long-term Efficacy :

Data Table: Summary of Biological Effects

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic applications. Key findings include:

- Absorption and Bioavailability : Studies suggest that this compound is rapidly absorbed when administered orally, with peak plasma concentrations occurring within 2-4 hours post-administration.

- Half-life : The half-life of this compound is approximately 6 hours, allowing for once-daily dosing regimens which enhance patient compliance .

特性

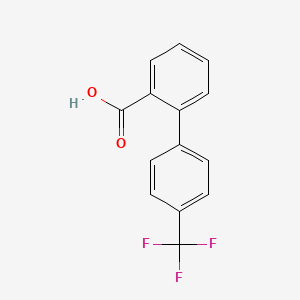

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOMYCGTGFGDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046565 | |

| Record name | Xenalipin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84392-17-6 | |

| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84392-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xenalipin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084392176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xenalipin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XENALIPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28W00I603X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。